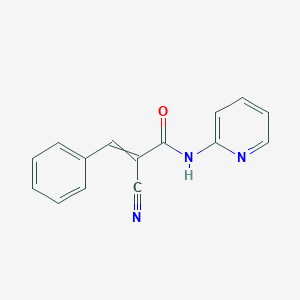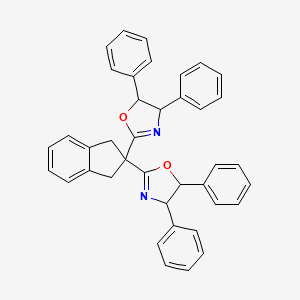
(4R,4'R,5R,5'R)-2,2'-(2,3-Dhydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry. The structure of this compound features two oxazoline rings attached to a central indene moiety, which provides a rigid and well-defined chiral environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from the corresponding amino alcohols and carboxylic acids. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Attachment to Indene Moiety: The oxazoline rings are then attached to the indene moiety through a series of coupling reactions. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to form the desired carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of (4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) follows similar synthetic routes but on a larger scale. The key to successful industrial production is the optimization of reaction conditions to maximize yield and minimize by-products. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxazoline N-oxide.
Reduction: Reduction of the oxazoline rings can lead to the formation of amino alcohols.
Substitution: The compound can undergo substitution reactions at the phenyl rings or the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or organolithium reagents.
Major Products
Oxidation: Oxazoline N-oxide.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in reactions such as hydrogenation, hydroformylation, and cyclopropanation.
Biology: Employed in the synthesis of chiral molecules that are used as probes or inhibitors in biological studies.
Medicine: Utilized in the synthesis of pharmaceutical compounds, especially those that require high enantioselectivity.
Industry: Applied in the production of fine chemicals and agrochemicals, where chiral purity is essential.
Mécanisme D'action
The mechanism by which (4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exerts its effects is primarily through its role as a chiral ligand. The compound coordinates to metal centers in catalytic complexes, creating a chiral environment that induces enantioselectivity in the reaction. The rigid structure of the indene moiety and the steric hindrance provided by the phenyl rings contribute to the high selectivity observed in these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(R,R)-1,2-Diphenylethylenediamine: Another chiral ligand used in asymmetric synthesis, but with a different structural framework.
®-BINAP: A widely used chiral ligand with a biaryl backbone, offering different steric and electronic properties.
(R,R)-TADDOL: A chiral diol ligand with a tetraaryl backbone, used in various asymmetric transformations.
Uniqueness
(4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is unique due to its indene-based structure, which provides a rigid and well-defined chiral environment. This rigidity often results in higher enantioselectivity compared to more flexible ligands. Additionally, the presence of two oxazoline rings allows for versatile coordination to various metal centers, making it a highly adaptable ligand for different catalytic reactions.
Propriétés
Formule moléculaire |
C39H32N2O2 |
|---|---|
Poids moléculaire |
560.7 g/mol |
Nom IUPAC |
2-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C39H32N2O2/c1-5-15-27(16-6-1)33-35(29-19-9-3-10-20-29)42-37(40-33)39(25-31-23-13-14-24-32(31)26-39)38-41-34(28-17-7-2-8-18-28)36(43-38)30-21-11-4-12-22-30/h1-24,33-36H,25-26H2 |
Clé InChI |
UYCBNAKEMVGOCN-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2CC1(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12510624.png)
![5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12510629.png)

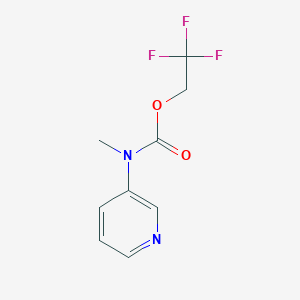
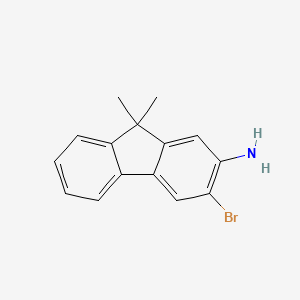
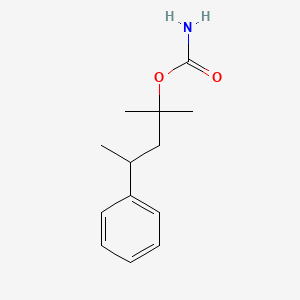
![2-[1,2-Diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12510664.png)
![2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide](/img/structure/B12510673.png)
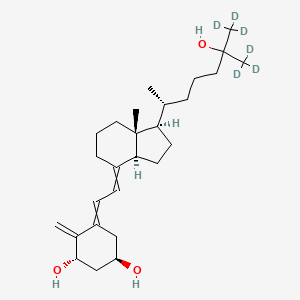
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12510677.png)
![N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B12510682.png)
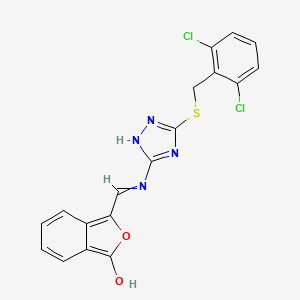
![N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12510690.png)
